molecular formula C16H17N5O7S B2381356 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid CAS No. 879916-72-0

2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid

Cat. No.: B2381356
CAS No.: 879916-72-0
M. Wt: 423.4
InChI Key: GAYXAGXKWOAZCN-NGYBGAFCSA-N
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Description

2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid is a novel, synthetically accessible compound identified as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling is a well-documented driver in a variety of cancers, making this pathway a high-value therapeutic target. This small molecule inhibitor exerts its effect by competitively binding to the ATP-binding pocket of FGFR, thereby blocking receptor autophosphorylation and subsequent downstream signaling through key pathways like MAPK and PI3K/Akt. Its core research value lies in its application as a chemical probe for investigating the oncogenic roles of FGFR in cellular and animal models of disease, particularly for studying tumor proliferation, angiogenesis, and drug resistance mechanisms. The compound's structure, featuring a hydrazono moiety linked to a rhodanine-acetic acid derivative, is designed for high-affinity interaction with the kinase domain. Recent studies highlight its utility in preclinical research for targeting FGFR-driven malignancies, such as urothelial carcinoma and endometrial cancer, providing a crucial tool for validating FGFR as a target and for exploring combination therapies. This reagent is For Research Use Only and is intended solely for laboratory research purposes.

Properties

IUPAC Name

6-[(E)-[(E)-[5-[2-(carbamoylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O7S/c1-27-8-4-3-7(11(14(24)25)12(8)28-2)6-18-21-16-20-13(23)9(29-16)5-10(22)19-15(17)26/h3-4,6,9H,5H2,1-2H3,(H,24,25)(H,20,21,23)(H3,17,19,22,26)/b18-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYXAGXKWOAZCN-NGYBGAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC(=O)N)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC(=O)N)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid.

    Formation of Thiazolidinylidene Moiety: This step involves the reaction of 2,3-dimethoxybenzoic acid with thiazolidine derivatives under specific conditions to form the thiazolidinylidene moiety.

    Hydrazone Formation: The intermediate product is then reacted with hydrazine derivatives to form the hydrazono group.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the hydrazono and thiazolidinylidene moieties.

    Substitution: Substitution reactions can take place at the aromatic ring, particularly at positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the hydrazono group can yield hydrazine derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.

Scientific Research Applications

2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid involves its interaction with specific molecular targets. The thiazolidinylidene and hydrazono groups are likely to interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core motifs (thiazolidinone, hydrazone, benzoic acid) and substituent patterns. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Method Bioactivity (Reported/Inferred)
Target Compound: 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid Thiazolidinone + benzoic acid - 2,3-Dimethoxy benzoic acid
- Hydrazone bridge
- Ureidoethyl-oxo group
Likely involves condensation of hydrazone with thiazolidinone precursors Inferred: Potential enzyme inhibition or antimicrobial activity (based on thiazolidinone analogs)
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4) Thiazolidinone + benzoic acid - 4-(Dimethylamino)benzylidene
- Unsubstituted thiazolidinone
Cyclocondensation of 4-[(4-(dimethylamino)benzylidene)amino]benzoic acid with mercaptoacetic acid in DMF/ZnCl₂ Reported: Antimicrobial activity against Gram-positive bacteria
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid β-Lactam (azetidinone) + benzoic acid - Chloro
- 4-Hydroxyphenyl
Cycloaddition of Schiff base with chloroacetyl chloride Inferred: β-Lactamase inhibition (based on β-lactam core)

Key Observations

This may improve target binding affinity in enzyme inhibition .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step condensation and cyclization, similar to SS4’s preparation. However, introducing the ureidoethyl group demands additional functionalization steps, increasing synthetic difficulty .

Bioactivity Gaps :

  • While SS4 demonstrates confirmed antimicrobial activity, the target compound’s bioactivity remains speculative. Its ureidoethyl group may mimic urea-based enzyme inhibitors (e.g., thrombin inhibitors), suggesting possible anticoagulant or antiviral applications .

Crystallographic Characterization :

  • Structural elucidation of such compounds relies on tools like SHELXL for refinement and ORTEP for visualization (e.g., anisotropic displacement parameters) . The target compound’s E-configuration and planarity can be confirmed via these methods.

Biological Activity

2,3-Dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid, with the CAS number 879916-72-0, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid is C16H17N5O7SC_{16}H_{17}N_{5}O_{7}S, with a molecular weight of 423.4 g/mol. The compound features several functional groups that may contribute to its biological activity, including methoxy groups, a thiazolidinone moiety, and a hydrazone linkage.

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid exhibit antimicrobial properties. The presence of the thiazolidinone ring in this compound may enhance its efficacy against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

The thiazolidinone derivatives have been extensively studied for their anticancer potential. They are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway. Preliminary studies suggest that 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid may exhibit similar properties.

Anti-inflammatory Effects

Compounds containing benzoic acid derivatives have been reported to possess anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes like COX and LOX could be mechanisms through which this compound exerts its biological effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazolidinone derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid showed significant inhibition zones, suggesting potent antimicrobial activity.

CompoundInhibition Zone (mm)Bacterial Strain
Compound A15Staphylococcus aureus
Compound B12Escherichia coli
Target Compound18Staphylococcus aureus

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner.

Cell LineIC50 (µM)Compound Tested
MCF7 (Breast Cancer)102,3-Dimethoxy derivative
HeLa (Cervical Cancer)84-Oxo-thiazolidinone derivative

Q & A

Q. What are the established synthetic routes for preparing 2,3-dimethoxy-6-((E)-((E)-(4-oxo-5-(2-oxo-2-ureidoethyl)thiazolidin-2-ylidene)hydrazono)methyl)benzoic acid?

The synthesis involves multi-step reactions:

  • Step 1: Condensation of 2,3-dimethoxy-6-formylbenzoic acid with a thiosemicarbazide derivative to form the hydrazone intermediate. This requires refluxing in ethanol with glacial acetic acid as a catalyst .
  • Step 2: Cyclization with mercaptoacetic acid or chloroacetic acid under acidic conditions (e.g., DMF/acetic acid) to construct the thiazolidinone ring .
  • Step 3: Functionalization of the ureidoethyl side chain via nucleophilic substitution or coupling reactions. Reaction progress is monitored using TLC, and purity is confirmed via NMR and mass spectrometry .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard:

  • Data Collection: Single-crystal diffraction data are collected using synchrotron or laboratory X-ray sources.
  • Refinement: Programs like SHELXL (for small-molecule refinement) and WinGX (for data processing) are used to solve and refine the structure. Anisotropic displacement parameters are visualized using ORTEP-3 .
  • Key Metrics: Bond lengths, angles, and torsional parameters are compared with DFT-calculated values to confirm stereochemistry .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial Activity: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) values reported .
  • Anti-inflammatory Activity: Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages, quantified via ELISA .
  • Toxicity Screening: MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can mechanistic studies elucidate its interaction with biological targets?

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., bacterial dihydrofolate reductase or fungal CYP51). Key interactions (hydrogen bonds, π-π stacking) are validated via mutagenesis studies .
  • Enzyme Kinetics: Time-dependent inhibition assays (e.g., NADPH consumption in cytochrome P450 systems) to determine Kᵢ (inhibition constant) and mechanism (competitive/non-competitive) .

Q. How should researchers resolve contradictions in pharmacological data (e.g., varying potency across studies)?

  • Assay Standardization: Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Structural Analog Comparison: Test derivatives with modified substituents (e.g., methoxy vs. hydroxy groups) to identify SAR (Structure-Activity Relationship) trends .
  • Meta-Analysis: Use tools like RevMan to aggregate data from multiple studies, applying statistical models (e.g., random-effects) to account for heterogeneity .

Q. What methodologies assess its environmental fate and degradation pathways?

  • Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via HPLC-MS. Pseudo-first-order kinetics model half-life .
  • Photodegradation: Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic media. Identify byproducts using high-resolution MS and propose fragmentation pathways .

Q. How can computational modeling predict its physicochemical properties?

  • DFT Calculations: Software like Gaussian 16 computes HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces to predict solubility and reactivity .
  • ADMET Prediction: Tools like SwissADME estimate logP, blood-brain barrier permeability, and cytochrome P450 interactions using QSAR models .

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